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molecular formula C9H13NO3S B8613249 Benzenesulfonamide, N-(3-hydroxypropyl)- CAS No. 3351-94-8

Benzenesulfonamide, N-(3-hydroxypropyl)-

Cat. No. B8613249
M. Wt: 215.27 g/mol
InChI Key: OFSROJXNRXUEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624218B2

Procedure details

The preparation is carried out as in Example 1(a) from 353 g of benzenesulphonyl chloride (2 mol) and 157.7 g of 3-amino-1-propanol (2.1 mol).
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
157.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:11][CH2:12][CH2:13][CH2:14][OH:15]>>[OH:15][CH2:14][CH2:13][CH2:12][NH:11][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
353 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
157.7 g
Type
reactant
Smiles
NCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCCCNS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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